molecular formula C16H13NO4S B2998402 N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 873413-20-8

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2998402
CAS No.: 873413-20-8
M. Wt: 315.34
InChI Key: UUPNXGUFEOXHEL-UHFFFAOYSA-N
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Description

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an ethyl group, two oxo groups, and a sulfonamide group attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with ethylamine and a sulfonating agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 80-120°C)

    Solvent: Common solvents include dichloromethane or toluene

    Catalysts: Acidic catalysts like sulfuric acid or Lewis acids

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction may produce hydroxyanthracene derivatives.

Scientific Research Applications

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism by which N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the anthraquinone core can participate in redox reactions. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
  • 9,10-dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid

Uniqueness

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl group enhances its solubility, while the sulfonamide group provides specific binding capabilities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-2-17-22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPNXGUFEOXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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